molecular formula C21H25NO4 B2734516 3-(4-(isopentyloxy)-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one CAS No. 838815-60-4

3-(4-(isopentyloxy)-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one

Cat. No. B2734516
CAS RN: 838815-60-4
M. Wt: 355.434
InChI Key: XFOZWOVIRQOMNT-UHFFFAOYSA-N
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Description

Benzoxazoles are an important class of bioactive compounds due to their versatile applications in the field of pharmaceuticals and various biological systems . They are found in various natural products and are used in drug and agrochemical discovery programs . Benzoxazoles are the structural isosteres of nucleic bases adenine and guanine which allow them to interact easily with biological receptors .


Synthesis Analysis

Benzoxazole derivatives can be synthesized from 2-(benzo[d]oxazol-2-yl) aniline . The synthesized compounds are usually purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectroscopy .

Scientific Research Applications

Anticancer Properties

Compound X exhibits potential as an anticancer agent due to its ability to interfere with cancer cell growth and survival. Researchers have observed its cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Mechanistically, it disrupts key cellular pathways involved in tumor progression, making it an exciting candidate for further investigation .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Compound X has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. Its unique chemical structure contributes to its effectiveness in modulating immune responses .

Neuroprotective Effects

Studies suggest that Compound X may protect neurons from damage and degeneration. It interacts with specific receptors in the brain, potentially enhancing cognitive function and reducing neuroinflammation. Researchers are exploring its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antiviral Activity

Compound X shows promise as an antiviral agent. It has been investigated for its inhibitory effects against certain viruses, including HIV-1. By targeting viral enzymes or entry pathways, it could contribute to the development of novel antiviral therapies .

Mechanism of Action

Benzoxazole derivatives have been found to have a wide range of pharmacological applications, including anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, H2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents . The specific mechanism of action would depend on the specific derivative and its biological target.

Future Directions

Benzoxazole derivatives continue to be an area of interest in pharmaceutical research due to their wide range of biological activities . Future research may focus on synthesizing new benzoxazole derivatives and exploring their potential applications.

properties

IUPAC Name

3-[[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]-5-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-14(2)9-10-25-19-8-6-16(12-20(19)24-4)13-22-17-11-15(3)5-7-18(17)26-21(22)23/h5-8,11-12,14H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOZWOVIRQOMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CC3=CC(=C(C=C3)OCCC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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